N-(pyridin-4-ylmethyl)pentan-1-amine
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Overview
Description
N-(pyridin-4-ylmethyl)pentan-1-amine is an organic compound with the molecular formula C11H18N2 It consists of a pyridine ring attached to a pentylamine chain via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)pentan-1-amine typically involves the reaction of pyridine-4-carbaldehyde with pentan-1-amine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Pyridine-4-carbaldehyde is reacted with pentan-1-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reduction process.
Step 3: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the pyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the amine chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-(pyridin-4-ylmethyl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)pentan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating biological activity through binding interactions or chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-(pyridin-4-ylmethyl)pentan-1-amine is unique due to its specific structure, which combines a pyridine ring with a pentylamine chain. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill. Its versatility in chemical reactions and potential biological activity further distinguishes it from other related compounds.
Properties
CAS No. |
869942-03-0 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)pentan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-2-3-4-7-13-10-11-5-8-12-9-6-11/h5-6,8-9,13H,2-4,7,10H2,1H3 |
InChI Key |
RDLQHIMCCDTGLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=NC=C1 |
Origin of Product |
United States |
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